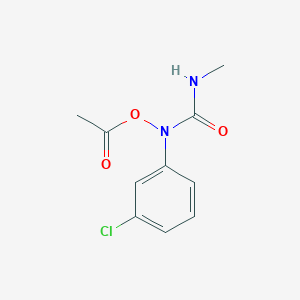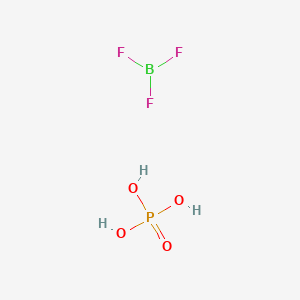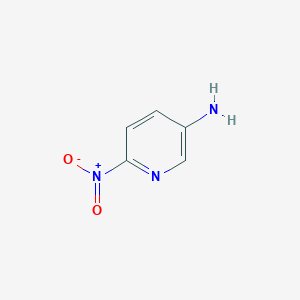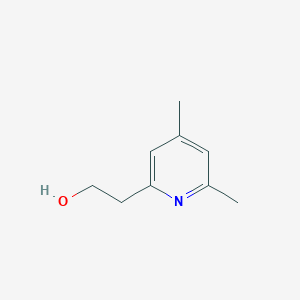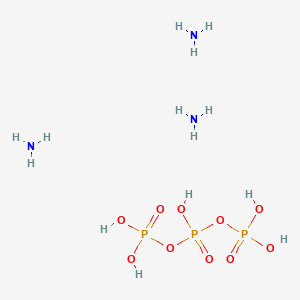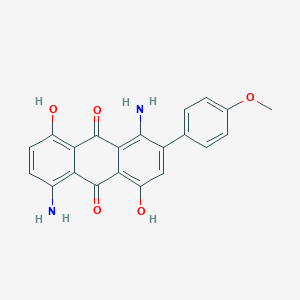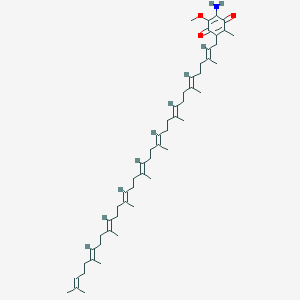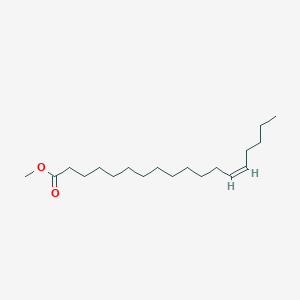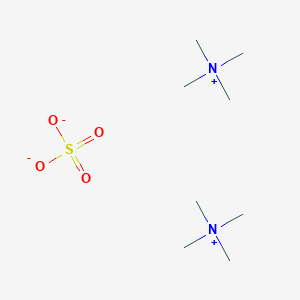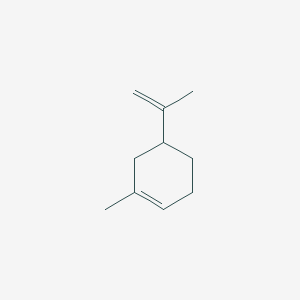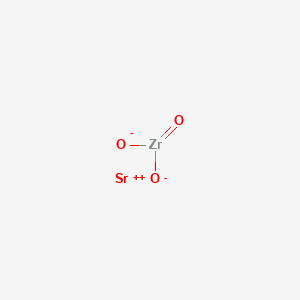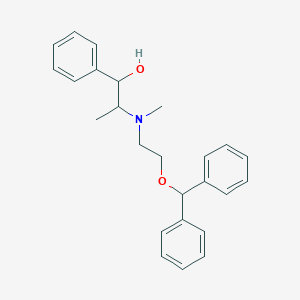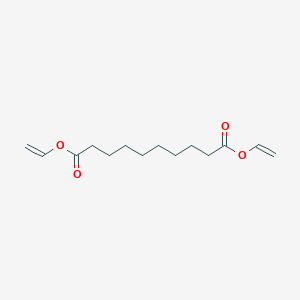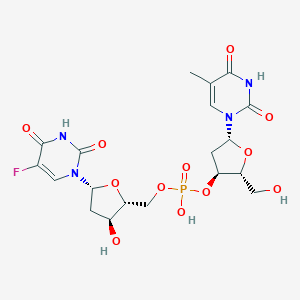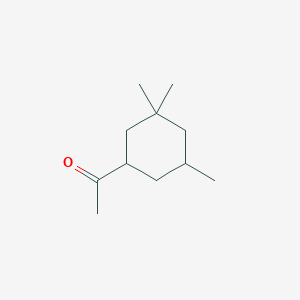
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one, also known as Musk Ketone, is a synthetic fragrance compound widely used in the perfume industry. Musk Ketone is a colorless or pale yellow liquid with a sweet, musky odor. It is a cyclic ketone with a molecular formula of C14H22O and a molecular weight of 206.33 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is not fully understood. However, it is believed to interact with the olfactory receptors in the nose, which triggers a response in the brain that is responsible for the perception of the musky odor.
Effets Biochimiques Et Physiologiques
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been shown to have antioxidant and anti-inflammatory effects in vitro. It has also been reported to inhibit the growth of cancer cells in vitro. However, further studies are needed to confirm these findings and to determine the potential therapeutic applications of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is a widely used fragrance compound, and its availability makes it a convenient choice for laboratory experiments. However, its use in experiments may be limited by its potential toxicity and its effects on the environment.
Orientations Futures
Future research on 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone could focus on its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anti-tumor effects. Further studies are also needed to determine the safety and toxicity of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone and its effects on the environment. Additionally, the development of new synthetic methods for 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone could lead to more efficient and environmentally friendly production processes.
Méthodes De Synthèse
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is synthesized by the Friedel-Crafts acylation of 3,3,5-trimethylcyclohexanone with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction yields 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone as the main product, which is then purified by distillation.
Applications De Recherche Scientifique
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been extensively studied for its fragrance properties and its potential use in the perfume industry. It is also used as a flavoring agent in food products. In addition, 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.
Propriétés
Numéro CAS |
14886-22-7 |
|---|---|
Nom du produit |
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one |
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
1-(3,3,5-trimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3 |
Clé InChI |
ALVCXKYZMQCATP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
SMILES canonique |
CC1CC(CC(C1)(C)C)C(=O)C |
Autres numéros CAS |
14886-22-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



